2-(thiophene-2-amido)-N-{[2-(trifluoromethoxy)phenyl]methyl}-1,3-oxazole-4-carboxamide
CAS No.: 1286726-26-8
Cat. No.: VC5014658
Molecular Formula: C17H12F3N3O4S
Molecular Weight: 411.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1286726-26-8 |
|---|---|
| Molecular Formula | C17H12F3N3O4S |
| Molecular Weight | 411.36 |
| IUPAC Name | 2-(thiophene-2-carbonylamino)-N-[[2-(trifluoromethoxy)phenyl]methyl]-1,3-oxazole-4-carboxamide |
| Standard InChI | InChI=1S/C17H12F3N3O4S/c18-17(19,20)27-12-5-2-1-4-10(12)8-21-14(24)11-9-26-16(22-11)23-15(25)13-6-3-7-28-13/h1-7,9H,8H2,(H,21,24)(H,22,23,25) |
| Standard InChI Key | XJCJESQBVDOOPL-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CNC(=O)C2=COC(=N2)NC(=O)C3=CC=CS3)OC(F)(F)F |
Introduction
2-(thiophene-2-amido)-N-{[2-(trifluoromethoxy)phenyl]methyl}-1,3-oxazole-4-carboxamide is a complex organic compound with a unique structural composition that includes a thiophene moiety, an oxazole ring, and a trifluoromethoxy-substituted phenyl group. This compound belongs to the class of oxazole carboxamides, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
Synthesis Methods
The synthesis of 2-(thiophene-2-amido)-N-{[2-(trifluoromethoxy)phenyl]methyl}-1,3-oxazole-4-carboxamide involves various chemical reactions. These methods typically require careful control of reaction conditions such as temperature, solvent choice (e.g., dimethylformamide or isopropanol), and reaction time to optimize yields. Microwave-assisted synthesis is noted for reducing reaction times while improving yields.
Biological Activities and Applications
Oxazole carboxamides, including this compound, are studied for their potential anti-inflammatory and anticancer properties. The presence of the thiophene ring enhances its pharmacological profile. In vitro studies are crucial for determining binding affinities and inhibitory constants, which help elucidate the compound's efficacy against target proteins.
Comparison with Similar Compounds
Similar compounds, such as those featuring thiazole rings instead of oxazole, also exhibit significant biological activities. For example, thiazole derivatives have been studied for their antimicrobial and anticancer properties . A comparison of these compounds can provide insights into the structural features that enhance biological activity.
| Compound Type | Structural Features | Biological Activities |
|---|---|---|
| Oxazole Carboxamides | Thiophene, Oxazole, Trifluoromethoxy Phenyl | Anti-inflammatory, Anticancer |
| Thiazole Derivatives | Thiazole, Various Substituents | Antimicrobial, Anticancer |
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